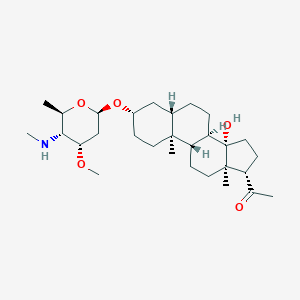![molecular formula C24H32N4O6 B108452 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 797013-83-3](/img/structure/B108452.png)
3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mechanism Of Action
The mechanism of action of 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves the inhibition of L-type calcium channels. This leads to a decrease in the influx of calcium ions into cells, which in turn leads to a decrease in muscle contractility and vasodilation. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate include a decrease in blood pressure, a decrease in heart rate, and a decrease in muscle contractility. The compound has also been shown to have neuroprotective effects, as it inhibits neuronal cell death in vitro.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate in lab experiments is its potent calcium channel blocking activity, which makes it a useful tool for studying the role of calcium channels in various physiological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for the study of 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. One area of research could be the development of more soluble analogs of the compound, which would make it easier to use in experimental setups. Another area of research could be the investigation of the compound's potential neuroprotective effects in vivo, as well as its potential applications in the treatment of cardiovascular diseases. Additionally, the compound could be studied for its potential applications in other areas of pharmacology, such as the treatment of pain or inflammation.
Synthesis Methods
The synthesis of 3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves the reaction of 3,5-dicarbethoxy-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of ethyl chloroformate. The reaction is carried out in anhydrous conditions and yields the desired compound in good yields.
Scientific Research Applications
3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have potent calcium channel blocking activity, which makes it a potential candidate for the treatment of cardiovascular diseases. The compound has also been studied for its potential neuroprotective effects, as it has been shown to inhibit neuronal cell death in vitro.
properties
CAS RN |
797013-83-3 |
|---|---|
Product Name |
3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Molecular Formula |
C24H32N4O6 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H32N4O6/c1-5-33-23(29)20-16(2)25-17(3)21(22(20)18-7-6-8-19(15-18)28(31)32)24(30)34-14-13-27-11-9-26(4)10-12-27/h6-8,15,22,25H,5,9-14H2,1-4H3 |
InChI Key |
TXNDFIQIRIYIEG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCN(CC3)C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCN(CC3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)
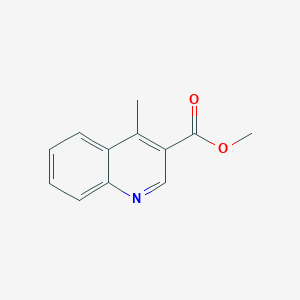
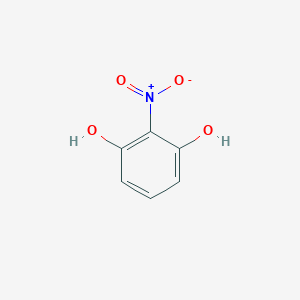

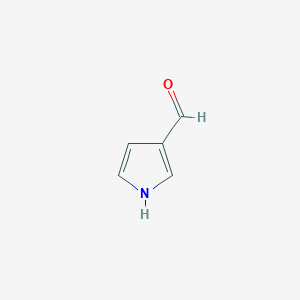

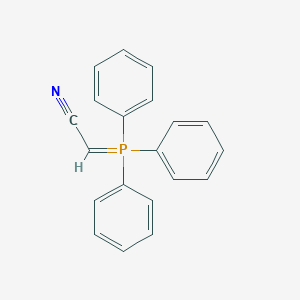
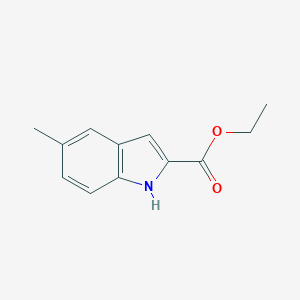
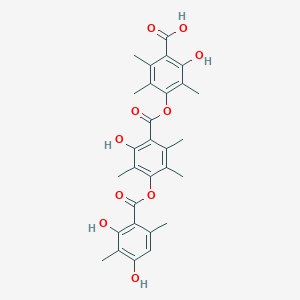

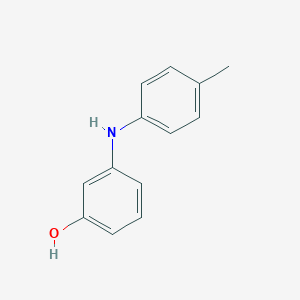
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)
